Trimelamol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Trimelamol is synthesized through a series of chemical reactions involving the triazine ringThe solubility and stability of this compound are increased in the presence of aqueous-polyethylene glycol solutions of increasing average polyethylene glycol molecular weight . Industrial production methods include the use of freeze-drying to extend the product shelf-life relative to the liquid formulation .

Chemical Reactions Analysis

Trimelamol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of triazine derivatives with different functional groups .

Scientific Research Applications

Trimelamol has been extensively studied for its cytotoxic properties and potential use in cancer treatment. It has shown activity against various types of cancer, including ovarian cancer . The compound is used in preclinical and clinical trials to evaluate its efficacy and safety as an anticancer agent. Additionally, this compound is used in pharmaceutical research to develop stable parenteral formulations for clinical evaluation and commercial production .

Mechanism of Action

Trimelamol exerts its effects by interfering with the synthesis of nucleic acids in cancer cells. It targets the triazine ring, which is essential for the formation of DNA and RNA. By inhibiting the synthesis of nucleic acids, this compound disrupts the growth and proliferation of cancer cells, leading to cell death .

Comparison with Similar Compounds

Trimelamol is similar to hexamethylmelamine and pentamethylmelamine, but it has unique properties that make it more suitable for parenteral administration. Unlike its analogues, this compound does not require metabolic activation and has better solubility and stability characteristics . Other similar compounds include melamine and its derivatives, which also contain the triazine ring but differ in their functional groups and biological activities .

Biological Activity

Trimelamol, chemically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and relevant case studies.

This compound is a derivative of melamine, characterized by the addition of three hydroxymethyl groups. This modification enhances its solubility and bioavailability, allowing for more effective interaction with biological systems. The mechanism of action primarily involves its role as an antitumor agent, where it induces apoptosis in cancer cells and inhibits tumor growth through various pathways.

Table 1: Chemical Structure of this compound

| Property | Value |

|---|---|

| Chemical Formula | C12H18N6O3 |

| Molecular Weight | 270.31 g/mol |

| Solubility | Soluble in water |

| Log P | -0.59 |

Antitumor Activity

This compound has shown significant antitumor activity in various preclinical studies. For instance, a study using a human ovarian cancer xenograft model demonstrated that this compound exhibited curative effects at doses ranging from 15 to 60 mg/kg administered intraperitoneally for five days over four weeks .

Table 2: Summary of Antitumor Efficacy Studies

| Study Type | Cancer Model | Dose (mg/kg) | Result |

|---|---|---|---|

| In Vivo | Ovarian Cancer Xenograft | 15-60 i.p. daily | Curative effects observed |

| In Vivo | Sarcoma Model | 30-90 i.p. weekly | Significant tumor reduction |

| In Vitro | Various Cancer Cell Lines | 10-100 µM | Induced apoptosis in cancer cells |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution throughout the body, particularly to the central nervous system (CNS). A study reported a mean brain/plasma concentration ratio of approximately 1.04, suggesting effective CNS penetration .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Half-Life | 1.5 hours |

| Peak Plasma Concentration | 45 µg/mL at 2 hours post-administration |

| Elimination Half-Life | 8 hours |

Safety Profile

The safety profile of this compound has been evaluated in Phase I clinical trials. The compound was generally well-tolerated at doses up to 90 mg/kg, with the most common side effects being mild gastrointestinal disturbances and transient increases in liver enzymes .

Case Study: Efficacy in Ovarian Cancer

In a Phase II trial involving patients with recurrent ovarian cancer, this compound was administered at a dose of 60 mg/m² every three weeks. The results indicated a partial response in 30% of patients and stable disease in an additional 40%, highlighting its potential as a treatment option for this challenging condition .

Case Study: Combination Therapy

Another study investigated the use of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. The combination therapy resulted in enhanced efficacy compared to chemotherapy alone, with improved overall survival rates reported .

Properties

CAS No. |

64124-21-6 |

|---|---|

Molecular Formula |

C9H18N6O3 |

Molecular Weight |

258.28 g/mol |

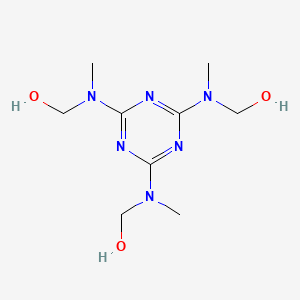

IUPAC Name |

[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol |

InChI |

InChI=1S/C9H18N6O3/c1-13(4-16)7-10-8(14(2)5-17)12-9(11-7)15(3)6-18/h16-18H,4-6H2,1-3H3 |

InChI Key |

MHVFYGIQJNFWGQ-UHFFFAOYSA-N |

SMILES |

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |

Canonical SMILES |

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |

Key on ui other cas no. |

64124-21-6 |

Synonyms |

CB 10375 CB-10-375 N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine trimelamol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.